molecular formula C15H27N B1420145 2-cyclohexyl-N-cyclopropylcyclohexan-1-amine CAS No. 1152956-96-1

2-cyclohexyl-N-cyclopropylcyclohexan-1-amine

Cat. No.: B1420145
CAS No.: 1152956-96-1
M. Wt: 221.38 g/mol
InChI Key: GYOXCRDTESKNMN-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-cyclopropylcyclohexan-1-amine is an organic compound with the molecular formula C15H27N It is a derivative of cyclohexane, featuring both cyclohexyl and cyclopropyl groups attached to an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-cyclopropylcyclohexan-1-amine typically involves the following steps:

    Cyclohexylation: Cyclohexyl bromide is reacted with cyclohexanone in the presence of a base to form 2-cyclohexylcyclohexanone.

    Cyclopropylation: The 2-cyclohexylcyclohexanone is then reacted with cyclopropylamine under reductive amination conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-cyclopropylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Cyclohexanone derivatives or cyclohexanecarboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

2-cyclohexyl-N-cyclopropylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-cyclopropylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl and cyclopropyl groups may enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways. Detailed studies on its mechanism of action are ongoing to elucidate its exact molecular interactions and effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analogue with only a cyclohexyl group attached to the amine.

    N-cyclopropylcyclohexanamine: Similar structure but lacks the second cyclohexyl group.

    Cyclohexylcyclopropylamine: Contains both cyclohexyl and cyclopropyl groups but in different positions.

Uniqueness

2-cyclohexyl-N-cyclopropylcyclohexan-1-amine is unique due to the presence of both cyclohexyl and cyclopropyl groups attached to the amine, which may confer distinct chemical and biological properties. Its structural complexity and potential for diverse reactivity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-cyclohexyl-N-cyclopropylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N/c1-2-6-12(7-3-1)14-8-4-5-9-15(14)16-13-10-11-13/h12-16H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOXCRDTESKNMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCCCC2NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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